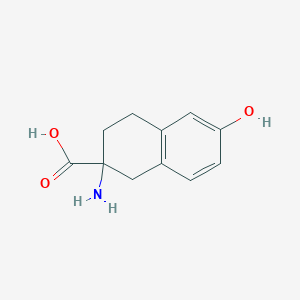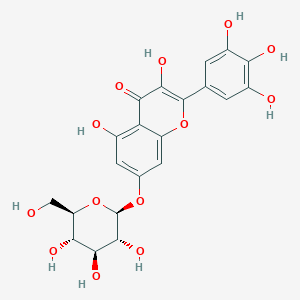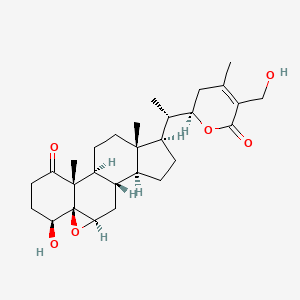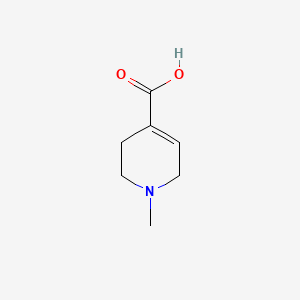
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (MPTP) is a chemical compound that is widely used in scientific research to study Parkinson's disease. MPTP was first discovered in the 1980s, when it was found to cause Parkinson's-like symptoms in drug users who had accidentally ingested it. Since then, MPTP has become an important tool in the study of Parkinson's disease, as it is able to induce Parkinson's-like symptoms in animals, allowing researchers to study the disease in a controlled environment.
作用机制
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it inhibits mitochondrial complex I, leading to the production of reactive oxygen species (ROS) and the eventual death of the neuron.
Biochemical and Physiological Effects:
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid induces Parkinson's-like symptoms in animals, including tremors, rigidity, and bradykinesia. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid also causes degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid has been used to study the biochemical and physiological effects of Parkinson's disease, including the role of oxidative stress, inflammation, and mitochondrial dysfunction in the disease.
实验室实验的优点和局限性
One advantage of using 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid in lab experiments is that it is able to induce Parkinson's-like symptoms in animals, allowing researchers to study the disease in a controlled environment. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is also relatively easy to synthesize and is widely available. However, one limitation of using 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is that it is a toxin and must be handled with care. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is also not a perfect model for Parkinson's disease, as it does not replicate all aspects of the disease.
未来方向
There are a number of future directions for research using 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid. One area of research is the development of new treatments for Parkinson's disease based on the biochemical and physiological effects of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid. Another area of research is the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid to study the role of genetics in Parkinson's disease, as there is evidence that certain genetic mutations may increase susceptibility to 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid-induced Parkinson's-like symptoms. Finally, there is potential for the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid in the development of new animal models for Parkinson's disease, which may better replicate the disease in humans.
合成方法
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid can be synthesized using a number of different methods, including the Leuckart-Wallach reaction and the Bischler-Napieralski reaction. The Leuckart-Wallach reaction involves the reaction of 4-methylpyridine with formic acid and ammonium formate, while the Bischler-Napieralski reaction involves the reaction of 4-methyl-2-nitroaniline with ethylene glycol and hydrochloric acid.
科学研究应用
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is widely used in scientific research to study Parkinson's disease. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is able to induce Parkinson's-like symptoms in animals, allowing researchers to study the disease in a controlled environment. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid has been used to study the biochemical and physiological effects of Parkinson's disease, as well as to develop new treatments for the disease.
属性
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-6(3-5-8)7(9)10/h2H,3-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRLAQZPVKUNNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
CAS RN |
68947-50-2 |
Source


|
| Record name | N-Methylisoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068947502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

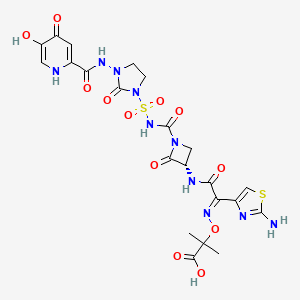

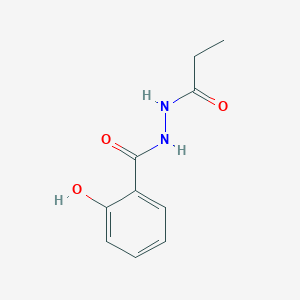
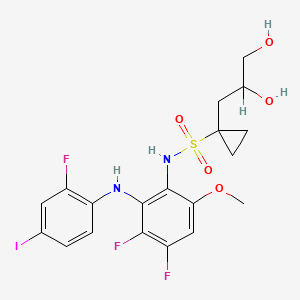


![1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
![6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1253216.png)
![(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol](/img/structure/B1253218.png)
